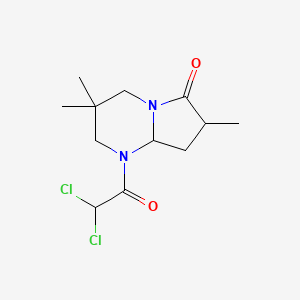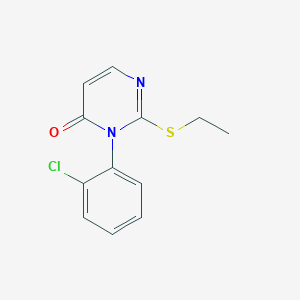
3-(2-Chlorophenyl)-2-(ethylsulfanyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group and an ethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one typically involves the reaction of 2-chlorobenzaldehyde with thiourea and ethyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified pyrimidine derivatives.
Substitution: Amino or alkoxy-substituted phenyl derivatives.
科学的研究の応用
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
類似化合物との比較
Similar Compounds
- 3-(2-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
- 3-(2-Chlorophenyl)-2-(propylthio)pyrimidin-4(3H)-one
- 3-(2-Chlorophenyl)-2-(butylthio)pyrimidin-4(3H)-one
Uniqueness
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. Compared to its methylthio or propylthio analogs, the ethylthio group may provide a balance between steric hindrance and electronic effects, potentially enhancing its interactions with biological targets.
特性
CAS番号 |
89069-55-6 |
|---|---|
分子式 |
C12H11ClN2OS |
分子量 |
266.75 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-2-ethylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-2-17-12-14-8-7-11(16)15(12)10-6-4-3-5-9(10)13/h3-8H,2H2,1H3 |
InChIキー |
YDPKMUUGDATIJT-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC=CC(=O)N1C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12919462.png)
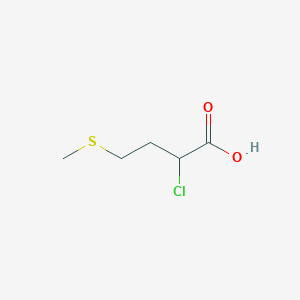
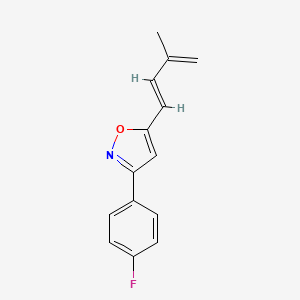
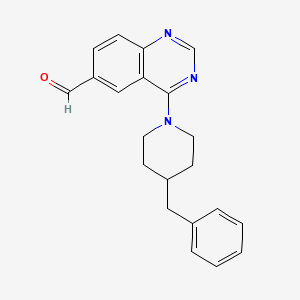

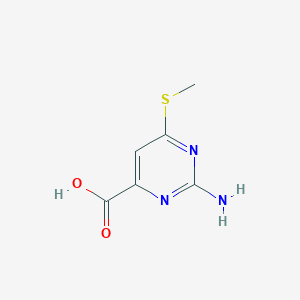
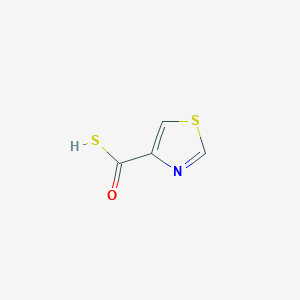
![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
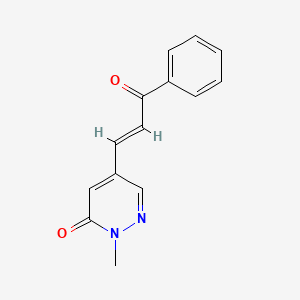
![2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12919506.png)

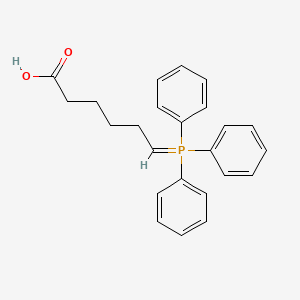
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)
